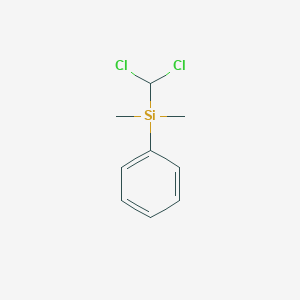
(Dichloromethyl)(dimethyl)phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dichloromethyl)(dimethyl)phenylsilane is an organosilicon compound that features a silicon atom bonded to a phenyl group, two methyl groups, and a dichloromethyl group. This compound is part of the broader class of organosilanes, which are known for their diverse applications in organic synthesis, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dichloromethyl)(dimethyl)phenylsilane typically involves the reaction of phenylmagnesium bromide with methyltrichlorosilane under anhydrous conditions. The reaction proceeds as follows: [ \text{PhMgBr} + \text{MeSiCl}_3 \rightarrow \text{PhSiMeCl}_2 + \text{MgBrCl} ] This reaction is carried out in an inert atmosphere to prevent the hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(Dichloromethyl)(dimethyl)phenylsilane undergoes several types of chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Reduction: Conversion of carbonyl compounds to alcohols using silane reagents.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by transition metal complexes such as platinum or rhodium.
Reduction: Utilizes reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Often involves nucleophiles like alkoxides or amines under basic conditions.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds with Si-C bonds.
Reduction: Yields alcohols from carbonyl precursors.
Substitution: Forms various organosilicon derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Dichloromethyl)(dimethyl)phenylsilane finds applications in several scientific research fields:
Biology: Employed in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible implants and prosthetics.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives
Mécanisme D'action
The mechanism of action of (Dichloromethyl)(dimethyl)phenylsilane in chemical reactions involves the activation of the silicon-hydrogen bond or silicon-chlorine bond. This activation facilitates the transfer of silicon to various substrates, enabling the formation of new Si-C, Si-O, or Si-N bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsilane: Contains a phenyl group and three hydrogen atoms bonded to silicon.
Dimethylphenylsilane: Features a phenyl group and two methyl groups bonded to silicon.
Dichloromethylsilane: Comprises a dichloromethyl group and three hydrogen atoms bonded to silicon
Uniqueness
(Dichloromethyl)(dimethyl)phenylsilane is unique due to its combination of a phenyl group, two methyl groups, and a dichloromethyl group. This structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science. Its ability to undergo diverse chemical reactions and form stable organosilicon compounds sets it apart from other similar compounds .
Propriétés
Numéro CAS |
57733-85-4 |
|---|---|
Formule moléculaire |
C9H12Cl2Si |
Poids moléculaire |
219.18 g/mol |
Nom IUPAC |
dichloromethyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C9H12Cl2Si/c1-12(2,9(10)11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
Clé InChI |
VFHPJVRNTIZULL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


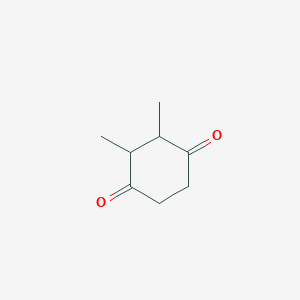
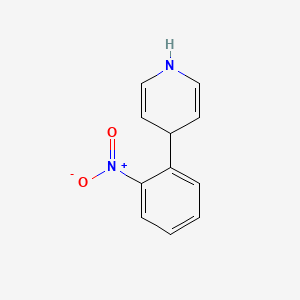

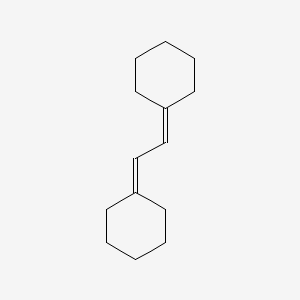
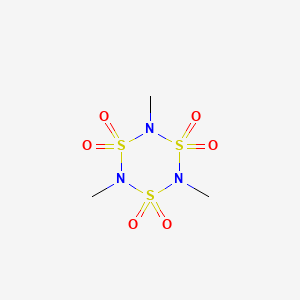
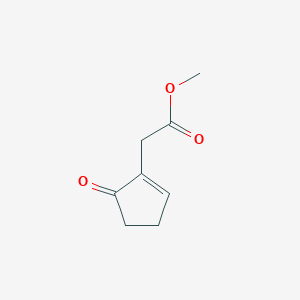

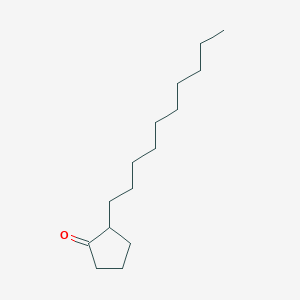
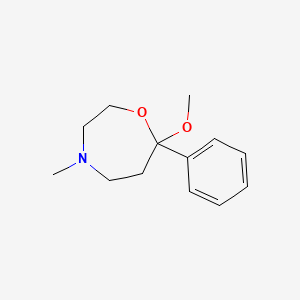
![N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14630496.png)
![Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630500.png)
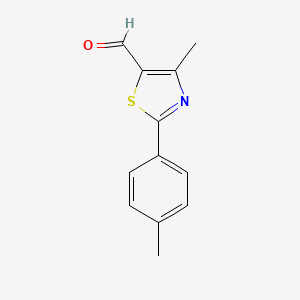

![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene](/img/structure/B14630512.png)
